Tetrachlorvinphos appears as colorless crystals or white powder. Somewhat corrosive. (NTP, 1992)
Tetrachlorvinphos is an alkenyl phosphate, a dialkyl phosphate, an organophosphate insecticide, an organochlorine insecticide and a trichlorobenzene. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an agrochemical, an EC 3.1.1.8 (cholinesterase) inhibitor and an acaricide. It is functionally related to a 1-phenylethenol.
Stirofos is a synthetic alkenyl phosphate, dialkyl phosphate, trichlorobenzene compound, and organophosphate acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a colorless or off-white crystalline solid, and exposure occurs by inhalation, ingestion, or contact.
An organophosphate cholinesterase inhibitor that is used as an insecticide. It has low mammalian toxicity. (From Merck Index, 11th ed)
Tetrachlorvinphos
CAS No.: 22248-79-9
Cat. No.: VC0545011
Molecular Formula: C10H9Cl4O4P
Molecular Weight: 366.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22248-79-9 |
|---|---|
| Molecular Formula | C10H9Cl4O4P |
| Molecular Weight | 366.0 g/mol |
| IUPAC Name | [(Z)-2-chloro-1-(2,4,5-trichlorophenyl)ethenyl] dimethyl phosphate |
| Standard InChI | InChI=1S/C10H9Cl4O4P/c1-16-19(15,17-2)18-10(5-11)6-3-8(13)9(14)4-7(6)12/h3-5H,1-2H3/b10-5- |
| Standard InChI Key | UBCKGWBNUIFUST-YHYXMXQVSA-N |
| Isomeric SMILES | COP(=O)(OC)O/C(=C/Cl)/C1=CC(=C(C=C1Cl)Cl)Cl |
| Canonical SMILES | COP(=O)(OC)OC(=CCl)C1=CC(=C(C=C1Cl)Cl)Cl |
| Appearance | Solid powder |
| Colorform | Tan to brown crystalline solid Powder Off-white crystalline solid |
| Melting Point | 203 to 207 °F (NTP, 1992) 97-98 °C Melting point = 94-97 °C |
Introduction
Chemical Identification and Structural Properties
Molecular Characteristics
Tetrachlorvinphos (IUPAC name: (Z)-2-Chloro-1-(2,4,5-trichlorophenyl)ethenyl dimethyl phosphate) is a chlorinated organophosphate with a molecular weight of 365.96 g/mol . Its structure features a trichlorophenyl group bonded to a vinyl phosphate ester, conferring stability under ambient conditions but susceptibility to hydrolysis at elevated temperatures . The Z-isomer dominates technical-grade TCVP, which exists as a tan-to-brown crystalline solid with limited solubility in water (11 mg/L at 20°C) but moderate solubility in organic solvents like acetonitrile .
Table 1: Physical and Chemical Properties of Tetrachlorvinphos
| Property | Value |
|---|---|
| Melting Point | 97–98°C (lit.) |
| Boiling Point | 399.5±42.0°C (predicted) |
| Density | 1.520±0.06 g/cm³ |
| Vapor Pressure | Pa (20°C) |
| Water Solubility | 11 mg/L (20°C) |
| Hydrolysis Half-Life (50°C) | Slow degradation |
Synthesis and Industrial Production
Manufacturing Process
TCVP is synthesized via the reaction of dimethyl phosphorochloridate with 2,4,5-trichloroacetophenone in the presence of a base, yielding the Z-isomer as the primary product . Industrial production emphasizes purity control to minimize byproducts, as impurities may enhance mammalian toxicity .
Global Production Trends
While U.S. food crop applications ceased in 1987, TCVP remains prevalent in developing nations for cotton, maize, and vegetable pest control . Veterinary formulations, including feed additives and collars for livestock, account for 60% of current use .
Applications in Agriculture and Veterinary Medicine
Agricultural Use
TCVP targets lepidopterous and dipterous larvae in crops such as rice and tobacco. Its mode of action involves acetylcholinesterase (AChE) inhibition, disrupting neurotransmitter breakdown in insects . Field studies report a 70–90% reduction in pest populations at application rates of 0.5–1.0 kg/ha .
Veterinary Applications
In livestock, TCVP is administered as a feed-through larvicide to control manure-breeding flies. Equine studies demonstrate 95% efficacy in reducing Stomoxys calcitrans populations without adverse effects at recommended doses . Pet collars impregnated with TCVP provide 6–8 weeks of flea and tick protection .
Environmental Fate and Ecotoxicology
Degradation Pathways
TCVP undergoes rapid biotic degradation in soil ( = 3–7 days), with Stenotrophomonas maltophilia and Proteus vulgaris identified as key degraders . Hydrolysis yields 2,2',4',5'-tetrachloroacetophenone and dimethyl phosphate, which further metabolize to trichlorophenylethanols and conjugates .
Figure 1: Metabolic Pathway of Tetrachlorvinphos in Soil
Ecotoxicity Profile
Aquatic toxicity studies report LC₅₀ values of 0.12 mg/L for Daphnia magna, indicating high risk to invertebrates . Bioaccumulation potential is low (log = 3.8), minimizing long-term ecosystem impacts .
Human Health Effects and Toxicological Data
Acute Toxicity
TCVP exhibits moderate acute toxicity (rat oral LD₅₀ = 1,200–2,500 mg/kg), with symptoms including headache, diaphoresis, and pulmonary edema . A 2025 EPA assessment classifies it as a Category III toxicant (slightly hazardous) .
Chronic and Carcinogenic Effects
Chronic exposure in rats (8500 ppm diet) induced thyroid C-cell hyperplasia (80% incidence) and hepatocellular adenomas . The International Agency for Research on Cancer (IARC) designates TCVP as Group 2B (“possibly carcinogenic”) .
Table 2: Carcinogenicity Findings from Animal Studies
| Species | Dose | Tumor Type | Incidence |
|---|---|---|---|
| Rat | 8500 ppm | Thyroid C-cell adenoma | 35% |
| Rat | 8500 ppm | Hepatocellular carcinoma | 22% |
Regulatory Status and Global Policies
U.S. Regulations
The EPA’s 1995 reregistration mandated protective equipment for handlers and restricted aerial application . California’s Proposition 65 lists TCVP as a reproductive toxicant, requiring warning labels .
International Restrictions
The European Union revoked approvals under Regulation (EC) No 1107/2009 due to endocrine disruption concerns, while India and Brazil permit use with 14-day pre-harvest intervals .
Biodegradation and Remediation Strategies
Microbial Consortia
A 2010 study demonstrated 98% TCVP removal in 72 hours using Serratia ficaria-dominated consortia in mineral medium . Hydrolysis products were non-toxic, suggesting bioremediation potential for contaminated soils .
Enzymatic Degradation
Recombinant organophosphorus hydrolase (OPH) from Pseudomonas diminuta achieved 90% TCVP hydrolysis in vitro, though field applicability remains limited by enzyme stability .
Recent Developments and Future Directions
Alternatives and Phase-Out Initiatives
Neonicotinoid replacements (e.g., imidacloprid) have reduced TCVP use in poultry operations by 40% since 2020 . The 2024 Stockholm Convention proposal seeks global restrictions based on bioaccumulation evidence in Arctic fauna.
Advanced Detection Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) now detects TCVP residues at 0.01 μg/L, enhancing monitoring capabilities in food and water .
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